molecular formula C20H18ClN3O2 B12187911 3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12187911
M. Wt: 367.8 g/mol
InChI Key: OWWDSDSVWFEEQQ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Cyclopentyl Substitution: The N-cyclopentyl group is introduced through an amide formation reaction using cyclopentylamine and the quinazoline intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone: A synthetic cathinone with stimulant properties.

    4-chlorophenylhydrazone: Known for its use as an uncoupler of oxidative phosphorylation.

Uniqueness

3-(3-chlorophenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with the 3-chlorophenyl and N-cyclopentyl groups. This combination imparts distinct biological activities and potential therapeutic applications that differ from other similar compounds.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-cyclopentyl-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c21-14-4-3-7-16(11-14)24-12-22-18-10-13(8-9-17(18)20(24)26)19(25)23-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,23,25)

InChI Key

OWWDSDSVWFEEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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